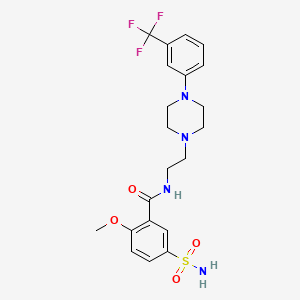
benzyltributylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltributylstannane is an organotin compound with the molecular formula C₁₉H₃₄Sn . It is a liquid at room temperature and is known for its use in organic synthesis, particularly in radical reactions. The compound is characterized by the presence of a tin atom bonded to a benzyl group and three butyl groups.
Preparation Methods
Benzyltributylstannane can be synthesized through various methods. One common synthetic route involves the reaction of tributyltin hydride with benzyl halides under radical conditions. This reaction typically requires the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Benzyltributylstannane undergoes several types of chemical reactions, including:
Radical Reactions: It is commonly used in radical reactions due to the weak tin-carbon bond, which can be easily cleaved.
Substitution Reactions: The compound can also undergo substitution reactions where the benzyl group is replaced by other functional groups.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to its radical reactions.
Common reagents used in these reactions include azobisisobutyronitrile (AIBN) as a radical initiator and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include benzyl radicals and tributyltin derivatives .
Scientific Research Applications
Benzyltributylstannane has several applications in scientific research:
Organic Synthesis: It is widely used in organic synthesis for radical reactions, including Barton-McCombie deoxygenation and radical cyclizations .
Material Science: The compound is used in the preparation of various materials, including and .
Medicinal Chemistry: In medicinal chemistry, this compound is used as a precursor for the synthesis of biologically active compounds.
Environmental Chemistry: It is also studied for its environmental impact, particularly its toxicity and persistence in the environment.
Mechanism of Action
The mechanism of action of benzyltributylstannane primarily involves the cleavage of the tin-carbon bond to generate benzyl radicals . These radicals can then participate in various radical reactions, leading to the formation of new chemical bonds. The compound’s ability to generate radicals makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Benzyltributylstannane is similar to other organotin compounds such as tributyltin hydride and triphenyltin hydride . it is unique in its ability to generate benzyl radicals, which makes it particularly useful in specific radical reactions. Other similar compounds include tributylstannane and triphenylstannane , which also participate in radical reactions but with different reactivity profiles .
Properties
CAS No. |
28493-54-1 |
|---|---|
Molecular Formula |
C19H34Sn |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
benzyl(tributyl)stannane |
InChI |
InChI=1S/C7H7.3C4H9.Sn/c1-7-5-3-2-4-6-7;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3; |
InChI Key |
CFIHCJJFWPTAOV-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1 |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1 |
Key on ui other cas no. |
28493-54-1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617984.png)












